3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonic acid
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Overview
Description
3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonic acid is a compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonic acid typically involves the reaction of 2-aminophenol with aldehydes, acids, or their derivatives under different reaction conditions. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the yield and efficiency of the reaction . The reaction is usually carried out under reflux conditions in water or other solvents, and the product is isolated and purified through standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and substituted benzoxazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid
- 3-(1,3-Benzoxazol-2-ylsulfanyl)propane-1-sulfonic acid
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
4720-62-1 |
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Molecular Formula |
C10H11NO4S2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H11NO4S2/c12-17(13,14)7-3-6-16-10-11-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,12,13,14) |
InChI Key |
CWPPRZUNMZLOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCCS(=O)(=O)O |
Origin of Product |
United States |
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